![molecular formula C20H26N2O6 B15130897 methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)
methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as benzyloxy, tert-butoxycarbonyl, and oxazole ring makes this compound a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and appropriate protecting groups.
Incorporation of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride in the presence of a base.
Final Coupling Reactions: The final product is obtained through coupling reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can target the oxazole ring or the benzyloxy group.
Substitution: Various substitution reactions can occur, especially at the oxazole ring and the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its biological activity.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H26N2O6 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxyethyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C20H26N2O6/c1-13-16(18(23)25-5)22-17(27-13)15(21-19(24)28-20(2,3)4)12-26-11-14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3,(H,21,24)/t15-/m0/s1 |
Clave InChI |
XYTAGXWVGXRQEX-HNNXBMFYSA-N |
SMILES isomérico |
CC1=C(N=C(O1)[C@H](COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CC1=C(N=C(O1)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


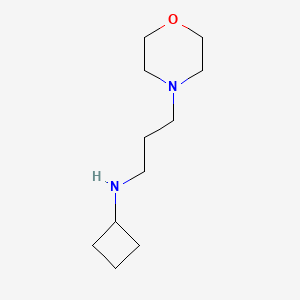


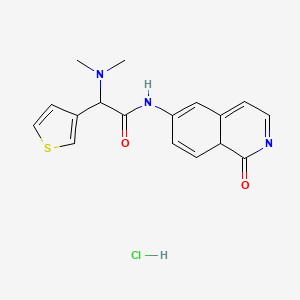
![(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di](/img/structure/B15130856.png)
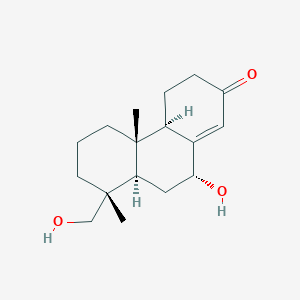
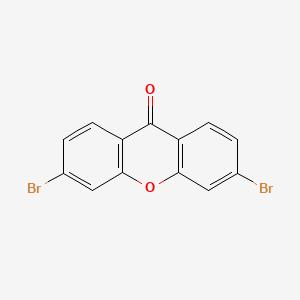


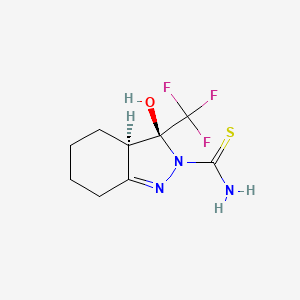

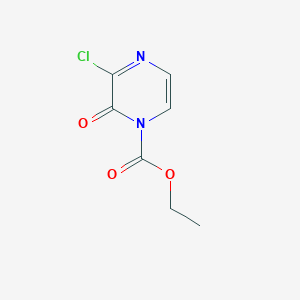
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
